4-iodo-N,N-dimethylbenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (–SO₂NH₂) attached to an aromatic ring. This compound is notable for its applications in medicinal chemistry and as a research chemical. The structural formula indicates that it contains an iodine atom substituted at the para position of the aromatic ring, along with two dimethyl groups attached to the nitrogen of the sulfonamide.
The compound can be synthesized through various chemical methods, often involving the iodination of dimethylbenzenesulfonamide or related compounds. Its presence in research laboratories is significant due to its potential applications in pharmacology and material science.
4-iodo-N,N-dimethylbenzenesulfonamide is classified as an aromatic sulfonamide. It is also categorized under halogenated compounds due to the presence of iodine.
The synthesis of 4-iodo-N,N-dimethylbenzenesulfonamide typically involves several steps:
The reaction mechanism involves electrophilic aromatic substitution, where the iodine acts as an electrophile attacking the aromatic ring. The regioselectivity towards the para position is influenced by steric and electronic factors associated with the dimethyl groups.
The molecular structure of 4-iodo-N,N-dimethylbenzenesulfonamide can be represented as follows:
The compound features a sulfonamide group attached to a benzene ring with an iodine atom at the para position relative to the sulfonamide group. The presence of two methyl groups on the nitrogen enhances its solubility and reactivity.
4-iodo-N,N-dimethylbenzenesulfonamide can participate in various chemical reactions:
These reactions typically require specific conditions, such as the presence of catalysts or specific solvents, to drive the desired transformations efficiently.
The mechanism of action for 4-iodo-N,N-dimethylbenzenesulfonamide in biological systems primarily involves its interaction with specific enzymes or receptors. As a sulfonamide derivative, it may exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis.
Research indicates that similar compounds have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
4-iodo-N,N-dimethylbenzenesulfonamide has several scientific uses:
4-Iodo-N,N-dimethylbenzenesulfonamide represents a structurally distinctive organoiodine compound characterized by the systematic name 4-iodo-N,N-dimethylbenzene-1-sulfonamide according to IUPAC nomenclature rules. This benzenesulfonamide derivative features a sulfonamide group (–SO₂NH–) where the nitrogen atom bears two methyl substituents, creating a tertiary sulfonamide configuration. Positioned para to the sulfonamide group on the aromatic ring is an iodine atom, contributing significant electronic and steric properties that influence the compound's reactivity and binding characteristics.
Table 1: Nomenclature and Molecular Identity
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | 4-iodo-N,N-dimethylbenzene-1-sulfonamide |
Alternative Names | N,N-Dimethyl-4-iodobenzenesulfonamide; 4-Iodo-N,N-dimethylbenzenesulfonamide; p-Iododimethylaminobenzenesulfonamide |
CAS Registry Number | 22184-85-6 |
Molecular Formula | C₈H₁₀INO₂S |
Molecular Weight | 311.14 g/mol |
Key Functional Groups | Tertiary sulfonamide, Aryl iodide |
The compound's structural framework combines the electron-withdrawing sulfonamide group with the heavy halogen substituent, creating a polarized electronic environment. This configuration enables dual functionality: the sulfonamide group acts as a potent zinc-binding moiety in biological systems, while the iodine atom facilitates participation in transition metal-catalyzed coupling reactions (e.g., Suzuki, Heck) essential for further chemical derivatization. Crystallographic analyses of related benzenesulfonamide derivatives reveal characteristic dihedral angles between aromatic rings in the range of 78-89°, suggesting significant conformational flexibility that influences molecular recognition properties [10].
The emergence of 4-iodo-N,N-dimethylbenzenesulfonamide reflects key developments in sulfonamide chemistry that began with Gerhard Domagk's groundbreaking discovery of Prontosil rubrum (the first commercially available antibiotic) in 1935. While early sulfonamides featured primary amino groups (–SO₂NH₂) essential for antibacterial activity, subsequent research revealed that N-alkylation could dramatically alter biological properties, shifting applications toward diverse therapeutic areas. The synthesis of iodinated sulfonamides became feasible through electrophilic aromatic substitution techniques developed in the mid-20th century, particularly efficient iodination protocols for activated aromatic systems.
The preparation of 4-iodo-N,N-dimethylaniline—a key precursor to our target compound—exemplifies this chemistry. Activated para-substituted anilines undergo highly efficient electrophilic iodination, a reaction so robust that it has been adapted for quantitative analytical determination of iodine [6]. Conversion to the sulfonamide derivative typically involves:
Table 2: Key Synthetic Pathways to 4-Iodo-N,N-dimethylbenzenesulfonamide
Precursor Route | Reaction Sequence | Key Advantages |
---|---|---|
4-Iodo-N,N-dimethylaniline | Electrophilic iodination → Chlorosulfonation → Dimethylamination | High regioselectivity, Commercial precursor availability |
N,N-Dimethylbenzenesulfonamide | Electrophilic iodination (I₂/oxidant) | Fewer steps, Moderate yields |
Contemporary research leverages 4-iodo-N,N-dimethylbenzenesulfonamide as a versatile molecular scaffold with dual functionality that bridges medicinal chemistry and materials science. Three principal research domains exploit its unique properties:
Medicinal Chemistry & Carbonic Anhydrase Inhibition: The compound serves as a critical precursor to quinazolinone-sulfonamide hybrids with demonstrated inhibitory activity against tumor-associated carbonic anhydrase isoforms (hCA IX and XII). Research demonstrates that incorporation of this benzenesulfonamide moiety into polycyclic frameworks yields potent inhibitors with selectivity profiles superior to classical sulfonamides like acetazolamide. For example, conjugation with iodinated quinazolinones produced compound 9 (referencing structural analogs from literature) exhibiting remarkable inhibitory constants (KI) of 29.1 nM (hCA IX) and 8.8 nM (hCA XII)—significantly lower than acetazolamide's micromolar affinities [2]. This selectivity arises from strategic positioning of the iodinated aromatic system within the enzyme's hydrophobic cleft, while the dimethylsulfonamide group coordinates the active site zinc ion. Molecular docking simulations confirm that the iodine atom participates in halogen bonding with proximal amino acid residues (e.g., Val-121 in hCA XII), enhancing binding specificity for tumor-associated isoforms over off-target cytosolic forms [7].
Radiosensitization Applications: The heavy iodine atom (atomic number 53) confers significant potential for radiotherapy enhancement. Recent studies demonstrate that benzenesulfonamide derivatives incorporating this compound significantly potentiate gamma radiation effects in cancer cells. At 8 Gy dose, conjugated molecules reduced viable cancer cell populations by 2.3-4.1 fold compared to radiation alone, attributed to iodine-induced free radical generation and disruption of hypoxic adaptation mechanisms mediated by CA inhibition [2]. This dual mechanism—biological inhibition combined with physical radiosensitization—positions iodinated sulfonamides as promising adjuvants in radiation oncology.
Synthetic Versatility in Organic Chemistry: The aryl iodide moiety enables diverse transition metal-catalyzed transformations, making this compound a valuable bifunctional building block for complex molecule assembly. Key applications include:
The molecular architecture of 4-iodo-N,N-dimethylbenzenesulfonamide—particularly its balanced hydrophobicity (log P ≈ 2.8), conformational flexibility, and dual interaction motifs—renders it exceptionally adaptable for structure-activity relationship (SAR) explorations. Modern "tail approach" drug design exploits these features by appending diverse functional groups to the iodinated aromatic ring, creating libraries with optimized pharmacokinetic and selectivity profiles [7] [9].
Table 3: Biological Activity Profile of Representative Derivatives
Biological Target | KI (nM) / IC50 | Selectivity Ratio vs Off-target CAs | Application Focus |
---|---|---|---|
hCA IX (Tumor-associated) | 29.1 - 170.0 | 3.1- to 18.7-fold vs hCA I/II | Anticancer / Antimetastatic |
hCA XII (Tumor-associated) | 8.8 - 149.9 | 4.5- to 28.2-fold vs hCA I/II | Hypoxia-targeted therapy |
Radiosensitization Effect | 2.3-4.1 fold radiation enhancement | N/A | Radiotherapy adjuvant |
The trajectory of 4-iodo-N,N-dimethylbenzenesulfonamide research exemplifies the strategic integration of organoiodine chemistry with sulfonamide pharmacology to address contemporary challenges in drug discovery. Future directions will likely explore its incorporation into proteolysis-targeting chimeras (PROTACs), covalent inhibitors, and theranostic agents leveraging iodine's radiochemical properties for imaging-guided therapy.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1